molecular formula C15H28Cl2N2S B4575710 N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride

N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride

Cat. No.: B4575710
M. Wt: 339.4 g/mol
InChI Key: UYRWSERZLVJONL-UHFFFAOYSA-N
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Description

N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride is a useful research compound. Its molecular formula is C15H28Cl2N2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.1350255 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Development of Aminoalkylguanidine Derivatives : Tsuji, Momona, and Ueda (1967) discussed the synthesis of aminoalkylguanidine derivatives, highlighting methodologies that could potentially be applied to synthesize compounds like N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride for various applications, including as intermediates in organic synthesis T. Tsuji, H. Momona, T. Ueda, 1967.

  • Diastereoselective Synthesis : Denmark and Kim (1992) achieved a large-scale and practical synthesis of (dl)-1,3-diphenyl-1,3-propanediamine, showcasing a methodology that could be adapted for the synthesis of structurally related compounds, providing a foundation for understanding stereochemical outcomes in similar synthetic routes S. Denmark, Jaebum Kim, 1992.

Reaction Mechanisms

  • SNAr Reaction Study : Ibata, Zou, and Demura (1995) explored the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines, including N,N′-dimethyl-1,3-propanediamine, under high pressure, leading to cyclization products. This research demonstrates the reactivity of similar diamine structures under specific conditions, which is crucial for the development of novel organic synthesis pathways T. Ibata, Xinzhuo Zou, T. Demura, 1995.

Pharmacological Applications

  • Antihyperglycemic Agents : Kees et al. (1996) described the synthesis and structure-activity relationship studies of compounds including 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, noting potent antihyperglycemic effects in diabetic mice. Although not directly referencing this compound, this research highlights the potential for derivatives of 1,3-propanediamine in pharmacological contexts K. Kees, J. Fitzgerald, K. Steiner, et al., 1996.

Material Science and Chemistry

  • Functionalized Polysiloxanes : Yang, El-Nahhal, and Maciel (1996) investigated the synthesis and NMR structural characterization of polysiloxanes functionalized with various amine systems, including propylamine and diethylpropylamine. The study offers insights into how compounds similar to this compound could be utilized in material science for the modification of surfaces or as ligands in polysiloxane matrices J. J. Yang, I. M. El-Nahhal, G. Maciel, 1996.

Properties

IUPAC Name

N',N'-diethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2S.2ClH/c1-4-17(5-2)12-6-11-16-13-14-7-9-15(18-3)10-8-14;;/h7-10,16H,4-6,11-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRWSERZLVJONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNCC1=CC=C(C=C1)SC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride
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N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride
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N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride

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